molecular formula C12H22OSi2 B8750453 Trimethyl{4-[(trimethylsilyl)oxy]phenyl}silane CAS No. 18036-81-2

Trimethyl{4-[(trimethylsilyl)oxy]phenyl}silane

Cat. No. B8750453
CAS RN: 18036-81-2
M. Wt: 238.47 g/mol
InChI Key: DJGHSVVFQCJHIP-UHFFFAOYSA-N
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Patent
US04396704

Procedure details

28.7 g p-trimethylsilylphenoxytrimethylsilane was dissolved in 9 ml 95 percent ethyl alcohol. One drop of concentrated hydrochloric acid and 4 ml water were added, and the mixture was shaked for 5 minutes. After standing for another 15 minutes, the mixture was washed two times with 30 ml water and separated. The organic phase was poured into a crystallizing dish; p-trimethylsilylphenol crystallized out as white needles. After drying overnight in vacuo, 18.7 g of product was obtained (mp 76 degrees Celsius).
Quantity
28.7 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][Si:2]([CH3:15])([CH3:14])[C:3]1[CH:13]=[CH:12][C:6]([O:7][Si](C)(C)C)=[CH:5][CH:4]=1.O>C(O)C.Cl>[CH3:1][Si:2]([CH3:15])([CH3:14])[C:3]1[CH:13]=[CH:12][C:6]([OH:7])=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
28.7 g
Type
reactant
Smiles
C[Si](C1=CC=C(O[Si](C)(C)C)C=C1)(C)C
Name
Quantity
9 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After standing for another 15 minutes
Duration
15 min
WASH
Type
WASH
Details
the mixture was washed two times with 30 ml water
CUSTOM
Type
CUSTOM
Details
separated
ADDITION
Type
ADDITION
Details
The organic phase was poured into a crystallizing dish
CUSTOM
Type
CUSTOM
Details
p-trimethylsilylphenol crystallized out as white needles
CUSTOM
Type
CUSTOM
Details
After drying overnight in vacuo
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C[Si](C1=CC=C(C=C1)O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 18.7 g
YIELD: CALCULATEDPERCENTYIELD 93.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.